molecular formula C12H17N3O2 B147652 Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate CAS No. 132144-02-6

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate

Cat. No.: B147652
CAS No.: 132144-02-6
M. Wt: 235.28 g/mol
InChI Key: UQVXHYAVALLCBQ-UHFFFAOYSA-N
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Description

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group and a methylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is utilized in various scientific research fields, including:

Safety and Hazards

The compound has been assigned the following hazard statements: H302, H312, H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate” were not found, the related substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . This suggests potential for further development and study in the field of anti-tubercular agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid methyl ester with 1-methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(4-ethylpiperazin-1-yl)pyridine-3-carboxylate
  • Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
  • Methyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate

Uniqueness

Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for various research applications .

Properties

IUPAC Name

methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-14-5-7-15(8-6-14)11-4-3-10(9-13-11)12(16)17-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVXHYAVALLCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431959
Record name Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132144-02-6
Record name Methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5.15 g of methyl 6-chloronicotinate, 3.15 g of 1-methylpiperazine and 3.18 g of diisopropylamine in 50 ml of DMF was added a catalytic amount of NaI. The mixture was heated to 120°-130° C. and stirred for 4 hours. The resulting mixture was poured into 250 ml of water followed by extraction with ethyl acetate. The extract was washed twice with water, and once with a saturated aqueous sodium chloride solution, then dried over anhydrous magnesium sulfate and concentrated. Purification of the concentrate by column chromatography (silica gel; chloroform:methanol=3:1) afforded 5.39 g of methyl 6-(4-methyl-1-piperazinyl)nicotinate (yield 77%).
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 6-chloronicotinate (5.0 g) was dissolved in DMF (75 ml) at r.t. under an argon atmosphere. 1-Methylpiperazine (3.66 ml) and diisopropylethylamine (30.7 ml) were added and the solution was stirred for 5 hours at 80° C. The reaction was quenched with water. The solution was extracted with EtOAc. The water phase was twice washed with EtOAc. The combined organic layers were washed with water and sat. aq. NaCl, dried over MgSO4, filtered and concentrated. The crude product was purified by column chromatography (silica gel; gradient: CH2Cl2→CH2Cl2/MeOH 9:1) to give 6-(4-methyl-piperazin-1-yl)-nicotinic acid methyl ester (5.59 g) as light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.66 mL
Type
reactant
Reaction Step Two
Quantity
30.7 mL
Type
reactant
Reaction Step Two

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